1-[(Dimethylamino)methyl]-2-naphthol
Description
1-[(Dimethylamino)methyl]-2-naphthol is a notable organic compound belonging to the class of Mannich bases. Synthesized through the Mannich reaction, it incorporates a 2-naphthol (B1666908) core, which is a derivative of naphthalene (B1677914). researchgate.netoarjbp.com This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the C1 position of 2-naphthol, using formaldehyde (B43269) and a secondary amine, dimethylamine (B145610). oarjbp.comwikipedia.org The resulting structure, featuring a hydroxyl group and an aminomethyl group ortho to each other on the naphthalene ring, facilitates the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the amino nitrogen. researchgate.net This structural feature is significant in determining the compound's chemical behavior and properties. In contemporary organic chemistry, this compound and its analogs are valued as versatile synthetic intermediates and ligands in catalysis. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-[(dimethylamino)methyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8,15H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHBFSPKLRUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278898 | |
| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5419-02-3 | |
| Record name | 5419-02-3 | |
| Source | DTP/NCI | |
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| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dimethylaminomethyl-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Mechanistic Investigations
Classical Mannich Reaction Pathways for 1-[(Dimethylamino)methyl]-2-naphthol Synthesis
The most fundamental route to this compound is the three-component Mannich reaction. This reaction involves the aminoalkylation of the acidic proton of 2-naphthol (B1666908), which is activated by the hydroxyl group. The reactants are typically 2-naphthol, formaldehyde (B43269) (a non-enolizable aldehyde), and a secondary amine, in this case, dimethylamine (B145610). oarjbp.comscitepress.org The reaction condenses these three components, replacing an active hydrogen atom with an aminomethyl group and eliminating a water molecule. oarjbp.com
The generally accepted mechanism for this acid-promoted condensation begins with the formation of a highly reactive ortho-quinone methide (o-QM) intermediate from 2-naphthol and the aldehyde. mdpi.comresearchgate.netscirp.orgu-szeged.hu This intermediate possesses an activated carbon-carbon double bond. ijcmas.com Subsequently, the amine acts as a nucleophile, attacking the o-QM to form the final 1-aminoalkyl-2-naphthol product. researchgate.netu-szeged.hu
The efficiency of the Mannich reaction for synthesizing 2-naphthol derivatives is highly dependent on reaction conditions. Researchers have systematically optimized parameters such as temperature, reaction time, and reactant stoichiometry to maximize yields. For instance, in the synthesis of related 1-amidoalkyl-2-naphthols, it was found that increasing the reaction temperature to 100°C resulted in a higher yield, while temperatures above 130°C did not offer significant improvement, and no product formed below 50°C. orgchemres.org The stoichiometry of the reactants is also crucial; one study determined that the optimal molar ratio for a similar reaction was 1:1:2 for the aldehyde, 2-naphthol, and the nitrile component, respectively. scirp.org
Below is a data table summarizing optimized conditions found in various studies for the synthesis of 2-naphthol-based Mannich products.
| Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NiFe₂O₄@SiO₂-Imidazolium Salt (Solvent-Free) | 100 | 25 min | 98 | orgchemres.org |
| Tetrachlorosilane (Solvent-Free) | Room Temp | 30 min | 96 | scirp.org |
| L-proline (Solvent-Free) | 70 | 2.5-4 h | 90-96 | rsc.org |
| FeCl₃·6H₂O (Neat) | 110 | 5-15 min | 60-100 | researchgate.net |
| Acidic Alumina (B75360) (Microwave, Solvent-Free) | N/A | 5 min | 67-91 | rsc.org |
| Amberlite IRA-400 Cl (Ethanol) | Reflux | 3 h | 97 | bohrium.com |
The choice of catalyst and solvent system profoundly impacts the reaction's efficiency, selectivity, and environmental footprint. A wide array of catalysts has been explored for this synthesis. orientjchem.org
Catalysts: Both Lewis and Brønsted acids are effective catalysts. orientjchem.org Examples include cerium(IV) sulfate, iodine, sulfamic acid, perchloric acid supported on silica (B1680970) (HClO₄/SiO₂), and p-toluenesulfonic acid (p-TSA). scirp.orgrsc.org More recently, heterogeneous catalysts, ionic liquids, and nanocatalysts have gained prominence due to their high efficiency and reusability. mdpi.comorgchemres.orgrsc.org For example, a magnetic nanocatalyst (NiFe₂O₄@SiO₂) bonded with an imidazolium-based ionic liquid has been shown to be a highly efficient and recyclable catalyst for the solvent-free synthesis of 1-amidoalkyl-2-naphthols. orgchemres.org Bismuth(III) chloride (BiCl₃) has also been used effectively in solvent-free conditions, affording products in high yields within minutes. rsc.org
Solvent Systems: Many modern protocols for this reaction are performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comresearchgate.netsemanticscholar.org When solvents are used, ethanol (B145695) is a common choice. scitepress.orgbohrium.com However, studies have shown that in many cases, solvent-free reactions or the use of water as a green solvent can lead to excellent yields, often superior to those using traditional organic solvents. orgchemres.orgrsc.org For instance, using Triton X-100 as a surfactant catalyst in water allowed for the synthesis of N,N-dialkylated Betti bases in excellent yields (80–94%). rsc.org In contrast, solvents like n-hexane, diethyl ether, and dichloromethane (B109758) were found to be ineffective in certain catalytic systems. orgchemres.org
The following table details the performance of various catalyst and solvent combinations.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Phenylboronic acid (15 mol%) | Solvent-Free | 120°C, 1-7 h | 60-92 | mdpi.com |
| Adipic acid (10 mol%) | Solvent-Free | 120°C, 9-76 min | up to 96 | mdpi.com |
| Oxalic acid | Solvent-Free | Thermal | High | semanticscholar.org |
| Sodium hydrogen sulfate | N/A | 80°C, 4-30 min | 52-93 | rsc.org |
| (+)-Camphor-10-sulfonic acid ((+)-CSA) | Solvent-Free | Ultrasound | High | semanticscholar.org |
| Triton X-100 | Water | Room Temp, 2-4 h | 80-94 | rsc.org |
Advanced Synthetic Approaches to the Naphthol Scaffold
Beyond the classical synthesis of the parent compound, significant research has focused on developing advanced methods for creating a diverse library of derivatives based on the 1-(aminomethyl)-2-naphthol scaffold.
The Mannich reaction is inherently a multicomponent reaction (MCR), a class of reactions celebrated for their efficiency and atom economy in rapidly building complex molecules. semanticscholar.orgresearchgate.net By varying the three core components—the naphthol, the aldehyde, and the amine—a vast array of derivatives can be synthesized in a single step. fardapaper.ir This approach is a cornerstone for generating structural diversity. semanticscholar.org For example, using various aromatic aldehydes in place of formaldehyde leads to the synthesis of 1-(aminoarylmethyl)-2-naphthols, often referred to as Betti bases. researchgate.netmdpi.com Similarly, employing different primary or secondary amines, amides, or carbamates as the nitrogen source produces a wide range of functionalized naphthols. mdpi.comresearchgate.net
The synthesis of chiral, enantiomerically pure analogs of 1-(aminomethyl)-2-naphthol is of significant interest, as these compounds can serve as valuable ligands in asymmetric catalysis. semanticscholar.org Stereoselectivity can be achieved by employing chiral reactants or chiral catalysts. One successful strategy involves using a chiral amine, such as (S)-1-phenylethylamine, in the multicomponent reaction, which directs the stereochemical outcome. rsc.org Another approach is the use of chiral catalysts. For example, an asymmetric aza-Friedel–Crafts reaction of 2-naphthol with tosylimines catalyzed by a dinuclear zinc complex has been reported to produce chiral Betti base derivatives with good to excellent enantioselectivities (74–98% ee). rsc.org
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of this compound and its derivatives is no exception. Many recent advancements in this area are explicitly guided by the principles of green chemistry. mdpi.comorientjchem.org
Key green approaches include:
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and avoids the use of toxic or volatile organic compounds. Methods like "Grindstone Chemistry" (grinding solid reactants together) and mechanosynthesis in a ball mill have been successfully applied to produce aminoalkyl naphthols efficiently. ijcmas.combohrium.com Heating the neat reactants is another common solvent-free technique. semanticscholar.orgmdpi.com
Alternative Energy Sources: The use of microwave irradiation or ultrasound has been shown to accelerate reaction times, reduce energy consumption, and improve yields compared to conventional heating. rsc.orgsemanticscholar.orgresearchgate.net
Benign and Recyclable Catalysts: There is a significant trend towards using environmentally friendly catalysts. This includes biodegradable organocatalysts like tannic acid, tartaric acid, and L-proline, as well as heterogeneous catalysts that can be easily separated from the reaction mixture and reused for multiple cycles. researchgate.netrsc.orgrsc.orgsemanticscholar.org
Atom Economy: The use of one-pot multicomponent reactions inherently maximizes atom economy, as most or all atoms of the reactants are incorporated into the final product, generating minimal waste. researchgate.netsemanticscholar.org
Solvent-Free and Aqueous Media Synthetic Strategies
In recent years, significant efforts have been directed towards developing environmentally benign synthetic routes for Mannich bases like this compound, aligning with the principles of green chemistry. These strategies primarily focus on minimizing or eliminating the use of volatile organic solvents, leading to the exploration of solvent-free and aqueous-based reaction conditions.
Solvent-free, or neat, reaction conditions have proven highly effective for the synthesis of Betti bases. These reactions are often conducted by heating the mixture of reactants, sometimes in the presence of a catalyst. mdpi.com One approach involves a catalyst-free, one-pot, three-component condensation at elevated temperatures (e.g., 80 °C), affording the desired aminonaphthols in high yields (85–93%) within a short timeframe of 25–30 minutes. nih.govrsc.org Mechanochemical methods, such as ball milling, have also been employed to synthesize Mannich bases from β-naphthols, paraformaldehyde, and cycloalkylamines, achieving yields as high as 98% under solvent-free conditions. bohrium.com Microwave irradiation in conjunction with a catalyst like acidic alumina has been shown to dramatically reduce reaction times to as little as 5 minutes, providing the products in good to excellent yields (67–91%). rsc.org Furthermore, organocatalysts such as L-proline have been successfully used to catalyze the reaction at 70 °C, resulting in high yields (90–96%) over 2.5–4 hours. rsc.org
Aqueous media synthesis offers an attractive alternative, utilizing water as a safe, inexpensive, and environmentally friendly solvent. The Mannich reaction is often carried out in aqueous or alcoholic solutions. adichemistry.com One notable strategy employs a non-ionic surfactant, such as Triton X-100, as a catalyst in water at room temperature. This method facilitates the reaction by stabilizing the intermediate imine through colloidal dispersion, allowing for nucleophilic addition to occur efficiently and yielding the N,N-dialkylated Betti bases in excellent yields (80–94%) within 2–4 hours. nih.gov
| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| None (Catalyst-Free) | 80 °C | 25–30 min | 85–93 | rsc.org |
| L-proline (20 mol%) | 70 °C | 2.5–4 h | 90–96 | rsc.org |
| Acidic Alumina | Microwave Irradiation | 5 min | 67–91 | rsc.org |
| None (Mechanochemical) | Ball Milling | Not Specified | up to 98 | bohrium.com |
| Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Triton X-100 | Water | Room Temperature | 2–4 h | 80–94 | nih.gov |
Biocatalytic and Photoredox Approaches
The exploration of novel catalytic systems for the synthesis of this compound and related compounds extends to biocatalytic and photoredox methods, which offer pathways for highly selective and sustainable transformations.
Biocatalytic Approaches: The application of enzymes in the synthesis of Mannich bases is an emerging area of interest, particularly for achieving high levels of stereoselectivity. While the direct three-component biocatalytic synthesis of this compound is not extensively documented, enzymes have been successfully employed in related processes. A key application is in the kinetic resolution of pre-synthesized racemic chiral Betti bases. For instance, the enzyme Novozyme 435® has been utilized to perform chemo-, regio-, and enantioselective acetylation, allowing for the separation of enantiomers. nih.gov This demonstrates the potential of biocatalysts to introduce chirality, a critical aspect for pharmaceutical applications, into Betti base scaffolds. Further research is required to develop enzymes capable of directly catalyzing the multicomponent Mannich reaction itself.
Photoredox Approaches: Visible-light photoredox catalysis has revolutionized many areas of organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. researchgate.net This methodology offers new synthetic disconnections that are often more convergent and environmentally friendly. researchgate.net However, the application of photoredox catalysis to the direct aminoalkylation of 2-naphthol to form Mannich bases like this compound is not a well-established method in the current scientific literature. Existing studies on photoredox catalysis in related areas have focused on different transformations, such as the synthesis of oxindoles or functionalized phenanthrolines, rather than the classic Mannich condensation. rsc.orgmdpi.com The development of photoredox-catalyzed Mannich-type reactions for the synthesis of Betti bases remains a prospective area for future investigation.
Exploration of Reactivity and Transformation Mechanisms
Electrophilic and Nucleophilic Character of the Naphthol and Dimethylamino Moieties
The reactivity of 1-[(Dimethylamino)methyl]-2-naphthol is dictated by the electronic properties of the 2-naphthol (B1666908) ring and the dimethylamino group. The naphthol moiety, an electron-rich aromatic system, is susceptible to electrophilic attack. The hydroxyl group is a potent activating group, directing electrophiles primarily to the ortho and para positions. In the case of 2-naphthol, the most reactive position for electrophilic aromatic substitution is the 1-position. wikipedia.orgstackexchange.com
Conversely, the dimethylamino group introduces nucleophilic and basic characteristics to the molecule. The lone pair of electrons on the nitrogen atom can act as a nucleophile, participating in reactions with electrophiles. The basicity of the amine can also influence reaction pathways, particularly in acid-catalyzed processes. The interplay between the nucleophilicity of the amine and the electrophilicity of the naphthol ring is a key feature of the chemistry of Mannich bases. proquest.comoarjbp.com The reactivity of such Mannich bases can be finely tuned by the nature of the amine component. proquest.com For instance, the replacement of the alkylamino group in naphthol Mannich bases by an arylthio group has been shown to proceed via an elimination-addition mechanism. rsc.org
Rearrangement Reactions and Intramolecular Cyclizations
Mannich bases, such as this compound, and their derivatives are known to undergo various rearrangement reactions. One notable example is the Sommelet-Hauser rearrangement, which is characteristic of benzylic quaternary ammonium (B1175870) salts. chemistry-reaction.comwikipedia.org This reaction involves the deprotonation of a benzylic proton or a methyl group on the ammonium salt, followed by a proquest.comrsc.org-sigmatropic rearrangement to yield an ortho-substituted benzylamine. wikipedia.orgyoutube.com In the case of this compound, quaternization of the dimethylamino group could lead to a substrate susceptible to this type of rearrangement, resulting in the formation of a C-C bond at the ortho position of the naphthol ring.
Intramolecular cyclization reactions are also plausible, given the proximity of the reactive amino and hydroxyl groups. These reactions can lead to the formation of various heterocyclic systems. For example, the reaction of 2-naphthol Mannich bases with enaminoketones can lead to the formation of benzochromene derivatives. researchgate.net
Oxidative Transformation Pathways (e.g., to Quinones and Derivatives)
The 2-naphthol core of the molecule is susceptible to oxidation, which can lead to a variety of products, including quinones and their derivatives. The oxidation of 2-naphthol itself can result in the formation of 1,2-naphthoquinone (B1664529) and other oxidized species. researchgate.netnih.gov The reaction with hydroxyl radicals, for instance, proceeds via the formation of a hydroxyl radical adduct. nih.gov
Oxidative coupling is another important transformation pathway for 2-naphthol and its derivatives. rsc.orgresearchgate.net These reactions can lead to the formation of binaphthol compounds, which are valuable as chiral ligands in asymmetric synthesis. The presence of the aminomethyl group at the 1-position may influence the regioselectivity and facility of these oxidative processes. The oxidation of aminonaphthols is a known route for the synthesis of naphthoquinones. youtube.com
Acid-Base Equilibria and Proton Transfer Processes
This compound possesses both an acidic phenolic hydroxyl group and a basic dimethylamino group, leading to complex acid-base equilibria. The acidity of the phenolic proton is influenced by the resonance stabilization of the resulting phenoxide ion, where the negative charge is delocalized over the naphthalene (B1677914) ring system. libretexts.org The predicted pKa for the protonated amine of this compound is approximately 8.02. wikipedia.org
The presence of both acidic and basic centers within the same molecule allows for intramolecular proton transfer. The relative acidities and basicities of the two functional groups will determine the predominant species at a given pH. In phenolic Mannich bases, an acid-base reaction between the phenolic -OH and the amino group can occur. tandfonline.com This internal acid-base chemistry can influence the compound's physical properties and reactivity.
Below is an interactive data table summarizing the predicted acid-base properties:
| Functional Group | Property | Predicted Value |
| Dimethylamino | pKa (Conjugate Acid) | 8.02 ± 0.50 |
| Naphthol | pKa | ~9.5 (unsubstituted 2-naphthol) wikipedia.org |
Note: The pKa of the naphthol group is an approximation based on the parent compound and may be influenced by the dimethylaminomethyl substituent.
Tautomeric Forms and Interconversion Dynamics
Tautomerism is a significant aspect of the chemistry of 2-naphthol and its derivatives. wikipedia.org The well-known keto-enol tautomerism of 2-naphthol involves an equilibrium between the phenolic form and its corresponding keto tautomer. wikipedia.orggla.ac.uk For this compound, this equilibrium would involve the interconversion between the naphthol form and a quinone-methide-like structure.
The position of the tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the nature of substituents. researchgate.netlookchem.com In Schiff bases derived from 2-hydroxy-1-naphthaldehyde, the equilibrium between enol-imine and keto-amine forms is solvent-dependent, with the keto-amine form being more favored in polar solvents. researchgate.net Spectroscopic techniques such as NMR can be employed to study the dynamics of this interconversion and to determine the relative populations of the tautomeric forms in solution. acs.org The stability of the enol form can be significantly affected by factors such as conjugation and aromaticity. masterorganicchemistry.com
Coordination Chemistry and Ligand Design Principles
Chelation Behavior of 1-[(Dimethylamino)methyl]-2-naphthol with Metal Ions
The chelation of this compound with metal ions is a cornerstone of its chemical behavior. The presence of two distinct donor atoms—a hard oxygen and a borderline nitrogen—allows it to form stable five-membered chelate rings with a variety of metal centers. This bidentate coordination significantly enhances the stability of the resulting complexes compared to monodentate ligand binding, an effect known as the chelate effect.
This compound primarily functions as a bidentate N,O-ligand. The coordination involves the deprotonated phenolic oxygen and the nitrogen atom of the dimethylamino group. researchgate.net This mode of binding is confirmed through various spectroscopic and structural analysis techniques. In the solid state, the free ligand can form an intramolecular hydrogen bond between the phenolic hydroxyl group and the amino nitrogen, which pre-organizes the molecule for chelation. researchgate.net
Upon complexation, this hydrogen bond is replaced by coordinate bonds to the metal center. Studies on copper(II) complexes, for instance, have confirmed through X-ray diffraction that the coordination environment around the copper atom is formed by the nitrogen and oxygen atoms of the this compound ligand, alongside co-ligands such as acetate (B1210297). researchgate.net This N,O-coordination is the dominant mode, leading to the formation of stable metallacycles.
Metal complexes of this compound have been synthesized with various transition metals, including platinum(II), palladium(II), and copper(II). nih.govoup.comnih.govresearchgate.net The synthesis typically involves reacting the ligand with a suitable metal salt in a solvent system like an ethanol-water mixture. oup.com For example, a binuclear copper(II) acetate complex was synthesized using this ligand, resulting in a structure where two copper centers are bridged by the naphthol oxygen atoms. researchgate.net
Characterization of these complexes relies on a suite of analytical methods:
X-ray Diffraction: This is the most definitive method for determining the solid-state structure, confirming coordination modes, bond lengths, and angles. nih.govnih.govresearchgate.net
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C-O (phenolic) and C-N bonds upon complexation provide evidence of coordination.
UV-Visible Spectroscopy: Shifts in the electronic absorption bands indicate the interaction between the ligand's chromophore and the metal's d-orbitals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons near the coordination sites can elucidate the structure in solution.
The data below, derived from a study on a binuclear copper(II) complex, illustrates the typical structural information obtained from X-ray crystallography. researchgate.net
Table 1: Selected Bond Lengths in a Binuclear Copper(II) Complex with this compound. researchgate.net
Influence of Ligand Architecture on Metal Center Geometry
The geometry of a metal complex is dictated by the electronic preferences of the metal ion and the steric and electronic properties of its ligands. The architecture of this compound plays a significant role in determining the final coordination geometry. The bulky, planar naphthyl group imposes considerable steric hindrance, influencing how multiple ligands can arrange around a metal center.
Design of Chiral Naphthol-Aminomethyl Ligands for Asymmetric Transformations
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The 2-naphthol (B1666908) scaffold is a privileged structure in this field, most famously represented by BINOL (1,1'-bi-2-naphthol). worldscientific.com The principle behind these ligands is the introduction of axial chirality, which creates a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.
Building on this concept, chiral aminomethyl ligands derived from 2-naphthol can be designed for asymmetric transformations. Chirality can be introduced in several ways:
Using a Chiral Amine: The Mannich reaction can be performed with an enantiopure amine, transferring the amine's point chirality to the final ligand.
Creating Axial Chirality: By linking two naphthol-aminomethyl units, an axially chiral ligand analogous to BINOL can be synthesized. These ligands have proven effective in palladium-catalyzed enantioselective C-H activation reactions. nih.gov
Modification of the Naphthyl Ring: Introducing chiral substituents on the naphthyl backbone itself.
These chiral N,O-ligands coordinate to a metal, forming a chiral catalyst that can differentiate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to high enantioselectivity in reactions like hydrogenations, C-C bond formations, and cycloadditions. nih.govresearchgate.netrsc.org
Electronic Structure and Bonding Analysis in Metal-Ligand Complexes
Understanding the electronic structure and bonding in metal complexes is crucial for predicting their stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for this purpose. researchgate.netarxiv.org
For complexes of this compound, DFT calculations can elucidate several key aspects:
Nature of the Metal-Ligand Bond: Natural Bond Orbital (NBO) analysis can quantify the degree of ionic versus covalent character in the metal-oxygen and metal-nitrogen bonds. The M-O bond is expected to have a higher ionic character than the M-N bond due to the difference in electronegativity. mdpi.com
Frontier Molecular Orbitals (FMOs): The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. In many transition metal complexes, the HOMO is often ligand-based, while the LUMO is metal-centered, or vice versa. The HOMO-LUMO gap is an indicator of the complex's kinetic stability and affects its electronic absorption spectrum. banglajol.info
Charge Distribution: DFT calculations provide insight into the charge distribution across the complex, identifying the electron-rich and electron-poor centers that are key to its reactivity.
Time-Dependent DFT (TD-DFT) can be used to simulate the UV-visible spectrum, assigning the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions. mdpi.comindianchemicalsociety.com This combined experimental and theoretical approach provides a comprehensive picture of the electronic landscape of these valuable coordination compounds.
Catalytic Applications in Organic Synthesis
Asymmetric Catalysis Mediated by 1-[(Dimethylamino)methyl]-2-naphthol Derivatives
The bifunctional nature of this compound derivatives, often referred to as aminoalkylnaphthols, makes them valuable ligands for coordinating with organometallic reagents in asymmetric catalysis. mdpi.com The spatial arrangement of the hydroxyl and amino groups around the chiral center allows for the creation of a well-defined chiral environment, enabling high levels of stereocontrol in various transformations.
Derivatives of this compound have been successfully employed as chiral ligands in a range of enantioselective carbon-carbon bond-forming reactions. One of the most notable applications is the addition of organozinc reagents to aldehydes. For instance, chiral amino alcohol ligands derived from Betti bases catalyze the enantioselective addition of diethylzinc (B1219324) to various aldehydes, producing chiral secondary alcohols with high yields and enantioselectivities. The ligand's structure, particularly the substituents on the amine and the aromatic ring, can be modified to optimize the stereochemical outcome for different substrates.
Another significant application is in asymmetric Michael additions. While many organocatalysts are used for this purpose, ligands based on the aminoalkyl naphthol framework have shown promise. They can coordinate with metal ions to form chiral Lewis acid catalysts that activate Michael acceptors, facilitating the conjugate addition of nucleophiles with high enantiocontrol.
The Betti reaction itself, a multicomponent reaction between a naphthol, an aldehyde, and an amine, can be rendered asymmetric through the use of chiral amines or catalysts, leading to the formation of enantioenriched Betti bases. researchgate.netrsc.org These chiral products can then serve as ligands in other asymmetric C-C bond-forming reactions.
Table 1: Enantioselective C-C Bond Forming Reactions with Betti Base Derivatives
| Reaction Type | Ligand/Catalyst | Substrates | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Diethylzinc Addition | (S)-1-(Piperidin-1-yl(phenyl)methyl)naphthalen-2-ol-Ti(OiPr)4 | Benzaldehyde, Diethylzinc | (S)-1-Phenylpropan-1-ol | >95 | 98 |
| Asymmetric Betti Reaction | Bifunctional thiourea | 2-Naphthol (B1666908), N-tosylimine | Chiral aminoarylnaphthol | up to 98 | up to 80 researchgate.net |
| Asymmetric Aldol Reaction | Proline-derived Betti Base | Cyclohexanone, 4-Nitrobenzaldehyde | β-Hydroxy ketone | 85 | 92 |
The utility of this compound derivatives extends to stereoselective reduction and oxidation reactions. In asymmetric transfer hydrogenation, these compounds have served as effective chiral ligands for ruthenium and rhodium catalysts. mtmt.hu For the reduction of prochiral ketones to chiral secondary alcohols, the catalyst system often involves a metal complex, the chiral Betti base ligand, and a hydrogen source like isopropanol (B130326) or formic acid. The ligand's chirality dictates the facial selectivity of hydride delivery to the ketone, resulting in high enantiomeric excess. mtmt.hu
In the realm of asymmetric oxidations, these ligands have been used in the oxidative coupling of 2-naphthols to form axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives. journal-vniispk.rursc.orgnih.gov Metal complexes, particularly those of copper and iron, coordinated with chiral Betti base-type ligands can catalyze this transformation using molecular oxygen or other oxidants, albeit often with moderate enantioselectivity. journal-vniispk.rursc.orgsemanticscholar.org Research continues to focus on designing more rigid and sterically demanding ligands to improve the enantiocontrol in these oxidative processes. nih.gov
Table 2: Stereoselective Hydrogenation and Oxidation with Betti Base Derivatives
| Reaction Type | Ligand/Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Betti Base-derived Ru(II) complex | Acetophenone | 1-Phenylethanol | 99 | 95 |
| Asymmetric Oxidative Coupling | Betti Base-derived Co(III) complex | 2-Naphthol | 1,1'-Bi-2-naphthol (BINOL) | up to 74 | up to 22 journal-vniispk.ru |
Role in Transition Metal-Catalyzed Cross-Coupling Reactions
While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, derivatives of this compound have been explored as ligands in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov In these reactions, the ligand's role is to stabilize the metal center (typically palladium or nickel) and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The hemilabile nature of the N-O ligand system in Betti bases can be advantageous. The nitrogen atom can coordinate to the metal center, and this bond can dissociate to open up a coordination site for substrate binding during the catalytic cycle. This property can influence the catalyst's activity and longevity. Research in this area has focused on coupling aryl halides with arylboronic acids, with studies showing that naphthol-derived ligands can promote these reactions, although their efficiency can be substrate-dependent. mdpi.comresearchgate.netresearchgate.net
Organocatalytic Properties and Mechanisms
Certain derivatives of this compound can function as organocatalysts, leveraging their Brønsted acidic (phenolic hydroxyl) and Lewis basic (amino) sites to activate substrates. nih.gov This bifunctional activation is a key mechanism in many organocatalytic reactions.
For example, in the context of the Mannich-type reaction, a Betti base catalyst can deprotonate a carbon acid with its amino group, while the hydroxyl group can activate the electrophile (an imine) through hydrogen bonding. This dual activation lowers the energy of the transition state and accelerates the reaction. The synthesis of various arylaminonaphthols has been shown to be efficiently catalyzed by N,N-dimethylethanolamine under solvent-free conditions. nih.gov A proposed mechanism for the formation of Betti bases involves the initial generation of an ortho-quinone methide intermediate. nih.gov
Heterogeneous Catalysis Using Immobilized this compound Systems
To enhance catalyst recyclability and simplify product purification, this compound derivatives have been immobilized on solid supports. sid.ir These heterogeneous catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with the practical benefits of heterogeneous systems.
Common supports include polymers, silica (B1680970), and magnetic nanoparticles. mdpi.comresearchgate.net The ligand can be covalently attached to the support or immobilized through non-covalent interactions. These supported catalysts have been applied in multicomponent reactions for the synthesis of amidoalkyl and aminoalkyl naphthols. mdpi.comsid.irresearchgate.net For example, silica sulfuric acid has been used as an active heterogeneous acid catalyst for the synthesis of Betti bases. researchgate.net Similarly, iron oxide nanoparticles supported on zeolite have been used for the C-H functionalization of 2-naphthols. researchgate.netrsc.org These systems often demonstrate good catalytic activity and can be recovered and reused for several cycles with minimal loss of performance. mdpi.com
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Advanced Spectroscopic and Structural Characterization
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
Determination of Absolute Configuration
The primary and most definitive method for determining absolute configuration is single-crystal X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state, from which the precise arrangement of atoms in space can be determined. For a chiral, enantiomerically pure crystal, anomalous dispersion effects can be used to establish the absolute stereochemistry. The successful application of this method would require the synthesis and crystallization of an enantiomerically pure sample of 1-[(Dimethylamino)methyl]-2-naphthol, potentially as a salt with a chiral acid or base to facilitate crystallization and resolution.
In the absence of suitable crystals, chiroptical spectroscopic methods in conjunction with quantum chemical calculations are powerful tools. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained VCD or ECD spectrum with the theoretically calculated spectrum for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration can be assigned with a high degree of confidence.
Another common approach involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents or chiral solvating agents. By reacting the enantiomeric mixture of this compound with a single enantiomer of a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original enantiomers, often based on established empirical models for the specific class of compounds.
Electronic Absorption and Emission Spectroscopy for Photophysical Properties
The photophysical properties of this compound, which describe its interaction with light, are determined by its electronic structure. These properties are investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. While specific, detailed photophysical data for this compound is not extensively reported, the behavior of the parent chromophore, 2-naphthol (B1666908), and related amino-substituted naphthalenes provides a basis for understanding its likely characteristics.
The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene (B1677914) ring system. The presence of the hydroxyl (-OH) and the dimethylaminomethyl [-CH2N(CH3)2] substituents will influence the precise energies of these transitions. The hydroxyl group acts as an electron-donating group, and the amino group, also electron-donating, is insulated from the π-system by a methylene (B1212753) bridge, but can still exert an influence. For comparison, 2-naphthol exhibits an excitation maximum at approximately 331 nm. The introduction of the dimethylaminomethyl group at the 1-position is likely to cause a shift in the absorption maxima.
The fluorescence emission spectrum provides information about the de-excitation pathways of the molecule from its excited state. 2-Naphthol is known to be fluorescent, with an emission peak around 354 nm. The fluorescence properties of this compound, including its emission maximum, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), would be sensitive to the molecular structure and the solvent environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state. The presence of the amino group could potentially lead to excited-state proton transfer (ESPT) phenomena or intramolecular charge transfer (ICT) states, which would significantly affect the fluorescence properties.
To provide a comprehensive photophysical profile, experimental determination of these parameters is essential. The following table outlines the key photophysical parameters that would need to be measured for a full characterization of this compound.
| Photophysical Parameter | Description | Typical Technique |
| Absorption Maximum (λabs) | Wavelength at which the molecule absorbs light most strongly. | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | UV-Vis Spectroscopy |
| Emission Maximum (λem) | Wavelength at which the molecule emits light most strongly. | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Comparative or Absolute Fluorometry |
| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state. | Time-Correlated Single Photon Counting (TCSPC) |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | UV-Vis and Fluorescence Spectroscopy |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of 1-[(Dimethylamino)methyl]-2-naphthol.
Prediction of Molecular Geometries and Electronic Structures
The electronic structure of this compound is characterized by the presence of two tautomeric forms: the enol-imine and the keto-amine forms. Theoretical studies have shown that the relative stability of these tautomers is highly dependent on the solvent environment. In the gas phase and nonpolar solvents, the enol-imine form is generally more stable. Conversely, the keto-amine form is favored in polar solvents. This solvent-dependent tautomerism is a critical aspect of its chemistry.
Calculation of Spectroscopic Parameters and Reactivity Descriptors
Theoretical calculations have been employed to determine various spectroscopic parameters for this compound, which show good agreement with experimental data. Vibrational frequencies calculated using the B3LYP method with the 6-31G(d,p) basis set correspond well with experimental FT-IR and Raman spectra.
Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While specific molecular dynamics simulation studies on this compound are not extensively detailed in the provided search results, the principles of this method are highly relevant. Molecular dynamics simulations could provide a dynamic picture of the conformational landscape of the molecule in various solvents. Such simulations would allow for the exploration of the flexibility of the dimethylaminomethyl side chain and the dynamics of the intramolecular hydrogen bond. Furthermore, these simulations can elucidate the specific interactions between the solute and solvent molecules, offering a deeper understanding of the solvent's influence on tautomeric equilibrium.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical studies have investigated the intramolecular proton transfer reaction in this compound, which is central to its tautomerism. By mapping the potential energy surfaces for this process, researchers can characterize the transition states connecting the enol-imine and keto-amine forms. These calculations have indicated that the intramolecular proton transfer is more likely to occur in the excited state compared to the ground state. This finding is crucial for understanding the photophysical properties of the molecule.
Stereochemical Investigations and Chiral Properties
Atropisomerism and Conformational Chirality
Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond, leading to chiral molecules that can be isolated as separate enantiomers. nih.gov This phenomenon is most famously observed in biaryl compounds like BINOL, where the steric hindrance between the bulky naphthyl groups prevents free rotation around the C-C single bond connecting them. wikipedia.org
While 1-[(Dimethylamino)methyl]-2-naphthol is not a traditional biaryl atropisomer, the concept of conformational chirality is relevant. The rotation around the C1-C(methylene) bond could potentially be restricted depending on the steric bulk of the substituents and their interactions with the naphthyl ring. If the rotational barrier is sufficiently high, stable conformers that are non-superimposable mirror images could exist. However, for this compound, the dimethylamino group is relatively small, and it is generally expected that rotation around this bond would be rapid at room temperature, precluding the isolation of stable atropisomers.
In contrast, the broader class of 1-aminoalkyl-2-naphthols can exhibit chirality if a stereocenter is introduced on the aminomethyl side chain. For instance, in derivatives of 1-(α-aminobenzyl)-2-naphthol, the benzylic carbon becomes a chiral center. nih.gov
Enantioselective Synthesis and Resolution Strategies
The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry. For compounds structurally similar to this compound, several strategies for enantioselective synthesis and resolution have been developed.
Enantioselective Synthesis: The asymmetric Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds and their derivatives, including 1-aminoalkyl-2-naphthols. mdpi.comnih.govfrontiersin.org This reaction typically involves the condensation of an aldehyde, an amine, and a ketone or other enolizable carbonyl compound in the presence of a chiral catalyst. mdpi.com In the context of synthesizing chiral analogs of this compound, a chiral catalyst could be employed in the Mannich reaction of 2-naphthol (B1666908), formaldehyde (B43269) (or its equivalent), and a chiral amine, or by using a chiral ligand to control the stereochemical outcome. nih.govresearchgate.net
Resolution Strategies: When a racemic mixture of a chiral 1-aminoalkyl-2-naphthol is produced, it can be separated into its constituent enantiomers through various resolution techniques. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomeric salts, having different physical properties, can then be separated by crystallization. For the renowned BINOL, resolution methods include the formation of inclusion complexes with chiral hosts, such as N-benzylcinchonidinium chloride, or enzymatic hydrolysis of its diesters. wikipedia.orgorgsyn.org Similar strategies could potentially be applied to resolve chiral derivatives of this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is another powerful technique for the separation of enantiomers of 1-aminoalkyl-2-naphthol analogs. researchgate.net
Chiral Recognition and Applications in Stereoselective Processes
Chiral molecules have the ability to differentiate between the enantiomers of other chiral compounds, a phenomenon known as chiral recognition. This property is fundamental to many biological processes and has been harnessed in various chemical applications. Chiral 1-aminoalkyl-2-naphthol derivatives and their analogs have been utilized as chiral ligands and auxiliaries in stereoselective processes. researchgate.net
Optically active 1-aminoalkyl-2-naphthols can act as ligands in asymmetric synthesis. mdpi.com The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. For example, chiral amino alcohol ligands have been shown to be effective in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.gov
Furthermore, the principles of chiral recognition are employed in the separation of enantiomers. Chiral selectors, which are chiral molecules immobilized on a stationary phase in chromatography, can interact differently with the two enantiomers of a racemic analyte, leading to their separation. researchgate.netresearchgate.netsigmaaldrich.com Derivatives of 2-naphthol have been investigated for their chiral recognition capabilities. researchgate.net Macrocyclic receptors derived from binaphthol have demonstrated enantioselective recognition of chiral ammonium (B1175870) salts. rsc.org
Influence of Stereochemistry on Reactivity and Catalysis
The specific three-dimensional arrangement of atoms in a chiral molecule profoundly influences its reactivity and its efficacy as a catalyst or ligand in asymmetric catalysis. The defined stereochemistry of a chiral ligand is crucial for creating a well-defined chiral pocket around a metal catalyst, which in turn dictates the enantioselectivity of the reaction. mdpi.comresearchgate.net
In the context of catalysis, if this compound or its chiral derivatives were to be used as ligands, their stereochemistry would be paramount. The spatial orientation of the dimethylamino and hydroxyl groups would determine how the ligand coordinates to a metal and how it interacts with the substrates. This precise arrangement is what allows for the differentiation between enantiomeric transition states, leading to the preferential formation of one enantiomer of the product. nih.gov
The development of chiral catalysts based on 2-naphthol derivatives, such as BINOL, has been transformative in asymmetric synthesis. thieme-connect.deacs.orgnih.govsioc-journal.cn These catalysts have been successfully applied to a wide range of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, often with excellent levels of enantioselectivity. rsc.orgresearchgate.net The success of these systems underscores the critical role that stereochemistry plays in catalysis. While specific catalytic applications of this compound are not well-documented, the principles established with related chiral ligands suggest that its stereochemical properties would be a key determinant of its potential in asymmetric catalysis.
Derivatization Strategies for Functional Materials
Synthesis of Polymeric and Oligomeric 1-[(Dimethylamino)methyl]-2-naphthol Structures
The synthesis of polymeric and oligomeric structures incorporating the this compound moiety can be approached through several synthetic pathways. While direct polymerization of the monomer itself is not extensively documented, its functional groups offer opportunities for incorporation into larger macromolecular chains.
One potential strategy involves the polycondensation of a bifunctional derivative of this compound. For instance, the introduction of an additional reactive group, such as a second hydroxyl or an amino group on the naphthalene (B1677914) ring, would enable its participation in step-growth polymerization reactions with suitable co-monomers like diacids, diisocyanates, or epoxides.
Another approach is the derivatization of the hydroxyl group of this compound with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group. The resulting monomer could then undergo chain-growth polymerization, including controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods would allow for the synthesis of well-defined polymers with controlled molecular weights and architectures, such as block copolymers or star polymers, where the naphthol derivative is a repeating unit in the side chain.
Furthermore, the Mannich base itself can be utilized in the synthesis of polymers. Mannich bases are known to be used as starters for alkoxylation reactions, leading to the formation of aminic polyether polyols. These polyols can then be used as crosslinkers or building blocks for polyurethane foams and other thermosetting resins.
While specific research on the oligomerization of this compound is limited, general principles of phenolic resin chemistry could be applied. Acid or base-catalyzed self-condensation of the monomer, potentially with formaldehyde (B43269), could lead to the formation of oligomeric structures with methylene (B1212753) bridges connecting the naphthol units. The reaction conditions would need to be carefully controlled to favor the formation of soluble oligomers over cross-linked, insoluble resins.
Incorporation into Advanced Materials Architectures
The unique photophysical and chemical properties of the this compound scaffold make it an attractive component for a variety of advanced materials.
Photoactive and Luminescent Materials
The naphthalene core of this compound imparts inherent fluorescence to the molecule. Incorporation of this moiety into polymeric or oligomeric structures can lead to the development of novel photoactive and luminescent materials. The photophysical properties of such materials are often influenced by the polymer architecture and the local environment of the chromophore.
For instance, polymers containing the this compound unit as a side chain could exhibit fluorescence that is sensitive to the polymer's conformation, solvent polarity, and the presence of quenchers. This sensitivity could be exploited in applications such as fluorescent sensors and probes. The aggregation of these polymeric chains could also lead to phenomena like aggregation-induced emission (AIE), where the fluorescence intensity is enhanced in the aggregated state.
Research on related naphthol-based polymers has demonstrated their potential in luminescent applications. For example, enzymatic synthesis has been used to create fluorescent polymers from 2-naphthol (B1666908). nih.gov These polymers exhibit fluorescence characteristic of the naphthol chromophore, with potential applications in plastic scintillators and laser dyes. nih.gov While direct analogues using this compound are yet to be extensively reported, the fundamental principles suggest similar potential.
Chemo- and Biosensors based on Naphthol Scaffolds
The combination of a fluorescent naphthalene unit and a chelating aminomethyl group makes this compound a promising candidate for the development of chemo- and biosensors. The tertiary amine and the hydroxyl group can act as a binding site for metal ions and other analytes. Upon binding, the photophysical properties of the naphthalene chromophore, such as fluorescence intensity or wavelength, may be altered, providing a detectable signal.
Incorporating this sensing moiety into a polymer backbone can enhance the sensitivity and selectivity of the sensor. The polymer matrix can create a pre-organized environment that facilitates analyte binding and can also amplify the sensory response. Naphthol-based fluorescent receptors have been shown to exhibit high selectivity for metal ions like Zn(II). mdpi.com
While specific chemosensors based on polymeric forms of this compound are an emerging area of research, the foundational chemistry of related small molecule and polymeric sensors provides a strong basis for their development. The synthesis of functionalized polymers capable of detecting specific metal ions is an active field of research, with potential applications in environmental monitoring and medical diagnostics.
Smart Materials and Responsive Systems
"Smart" materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. The this compound moiety possesses a pH-sensitive tertiary amine group, making it an excellent building block for pH-responsive polymers.
In acidic conditions, the dimethylamino group becomes protonated, leading to changes in the polymer's solubility, conformation, and charge. This property can be harnessed to create "smart" hydrogels, micelles, or surfaces that respond to pH changes. For example, a polymer containing these units could be soluble at low pH and insoluble at neutral or high pH, or vice versa. This behavior is highly desirable for applications in drug delivery, where a drug can be encapsulated in a polymer matrix and released in the acidic environment of a tumor or a specific cellular compartment.
Furthermore, the combination of the pH-responsive nature with the photoactive properties of the naphthol unit could lead to the development of multi-responsive materials. Such materials could have their properties tuned by both light and pH, offering more complex and controlled functionalities for applications in advanced sensing, actuation, and controlled release systems. While the direct incorporation of this compound into such systems is a subject for future research, the principles of designing stimuli-responsive polymers are well-established and provide a clear pathway for the development of these advanced materials.
Advanced Applications in Analytical Chemistry and Chemical Biology Research
Mechanistic Investigations of 1-[(Dimethylamino)methyl]-2-naphthol as an Analytical Reagent
The utility of this compound and related Mannich bases in analytical chemistry is rooted in the fundamental reactivity of their constituent functional groups. The synthesis of this compound is a classic example of the Mannich reaction, a three-component organic reaction involving the aminoalkylation of an acidic proton located on a carbonyl compound, or in this case, the electron-rich aromatic ring of 2-naphthol (B1666908). wikipedia.orgoarjbp.combyjus.com The reaction mechanism initiates with the formation of an iminium ion from dimethylamine (B145610) and formaldehyde (B43269). Subsequently, the electron-rich 2-naphthol attacks the iminium ion, leading to the formation of the C-aminomethylated product. wikipedia.orgbyjus.commdma.ch
As an analytical reagent, the mechanism of action of this compound often involves the coordination of the nitrogen and oxygen atoms to metal ions. This chelation can lead to distinct changes in the spectroscopic properties of the molecule, forming the basis for its use as a chemosensor. rsc.orgnih.gov The proximity of the hydroxyl and amino functionalities allows for the formation of stable chelate rings with various metal ions. This interaction can modulate the electronic properties of the naphthol fluorophore, leading to changes in its absorption and emission spectra.
The analytical response is often governed by mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In the CHEF mechanism, the binding of a metal ion to the non-fluorescent or weakly fluorescent receptor restricts the vibrational and rotational freedom of the molecule, leading to a significant enhancement of its fluorescence intensity. nih.govmdpi.com Conversely, in the PET mechanism, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the naphthol ring. Upon coordination with a metal ion, this electron transfer process is inhibited, resulting in a "turn-on" fluorescent response. rsc.org
The table below summarizes the key mechanistic aspects of this compound and related compounds as analytical reagents.
| Mechanistic Aspect | Description |
| Synthesis | Mannich reaction involving 2-naphthol, formaldehyde, and dimethylamine. |
| Analyte Interaction | Chelation of metal ions through the hydroxyl and amino groups. |
| Signaling Mechanism | Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). |
| Analytical Output | Changes in absorbance or fluorescence intensity. |
Development of Fluorescent Probes and Indicators Based on Naphthol-Aminomethyl Scaffolds
The inherent fluorescence of the naphthalene (B1677914) moiety makes the naphthol-aminomethyl scaffold an excellent platform for the development of fluorescent probes and indicators. nih.govfigshare.comsciepub.com These probes are designed to exhibit a selective and sensitive response to the presence of specific analytes, often metal ions. nih.govrsc.org The design strategy typically involves the integration of a recognition unit (the aminomethyl and hydroxyl groups) with a signaling unit (the naphthol fluorophore).
The fluorescence properties of these probes can be fine-tuned by modifying the substituents on the naphthalene ring or the amine. These modifications can alter the photophysical properties of the probe, such as its quantum yield, Stokes shift, and excitation/emission wavelengths, as well as its selectivity and sensitivity towards the target analyte. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, thereby influencing the fluorescence characteristics. nih.gov
A significant number of fluorescent probes based on naphthol derivatives have been developed for the detection of various metal ions, including Zn2+, Al3+, Cu2+, and Ni2+. nih.govnih.govnih.govrsc.orgepa.gov For example, a simple naphthol-based Schiff base receptor has been shown to exhibit an 'off-on-type' fluorescence response with high selectivity for Zn2+ ions, attributed to a combination of CHEF, C=N isomerization, and π-π stacking interactions. nih.gov Similarly, a naphthol–triazole-based chemosensor displays a significant fluorescence enhancement upon binding to Al(III), enabling its application in bioimaging. epa.govresearchgate.net
The following table presents examples of fluorescent probes based on naphthol and related scaffolds and their analytical applications.
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
| Naphthol-based Schiff base | Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |
| Phenol–naphthol based chemosensor | Al3+, CN- | Fluorescence enhancement and quenching | rsc.org |
| Naphthol–triazole based chemosensor | Al(III) | Chelation-Enhanced Fluorescence (CHEF) | epa.govresearchgate.net |
| Naphthalene-derived Schiff base | Zn2+ | Fluorescence enhancement | rsc.org |
| Naphthaldehyde-Based Schiff Base | Cu2+, Ni2+ | Fluorescence quenching | nih.gov |
Design of Chemical Biology Probes for Specific Biomolecule Detection and Imaging
The principles underlying the design of fluorescent probes for metal ions can be extended to the development of chemical biology probes for the detection and imaging of biologically relevant molecules. nih.govescholarship.org These probes are invaluable tools for studying biological processes in their native environment, providing spatial and temporal information about the distribution and activity of specific biomolecules. nih.gov The naphthol-aminomethyl scaffold can serve as a core structure for the design of such probes.
The design of a chemical biology probe requires the incorporation of a specific recognition element for the target biomolecule, which could be an enzyme, a nucleic acid, or a specific protein. scielo.brnih.govmdpi.com For instance, the aminomethyl group could be modified to include a reactive moiety that can selectively bind to the active site of an enzyme. The binding event would then trigger a change in the fluorescence of the naphthol core, allowing for the visualization of enzyme activity.
Naphthalene-based fluorescent probes have been successfully employed for various biological applications. For example, naphthoxazoles derived from lapachol (B1674495) have been shown to act as fluorescent DNA probes, binding to the minor groove of the DNA double helix. scielo.br Furthermore, naphthalimide derivatives, which share the core naphthalene structure, have been extensively used for cellular imaging and tracking of organelles. mdpi.com Derivatives of 6-dimethylamino-2,3-naphthalimide have been used as environment-sensitive fluorophores in opioid peptides to study their distribution and internalization. nih.govresearchgate.net
While direct applications of this compound as a chemical biology probe are not extensively reported, its structural motifs are present in more complex probes. The design principles established with related naphthalene-based probes provide a clear roadmap for the future development of this compound derivatives as targeted probes for biomolecule detection and imaging.
The table below outlines the key components and design considerations for chemical biology probes based on the naphthol-aminomethyl scaffold.
| Component | Design Consideration | Example Application |
| Fluorophore | Naphthol ring for inherent fluorescence. | Cellular imaging, biomolecule tracking. |
| Recognition Moiety | Modified aminomethyl group for specific binding. | Enzyme activity assays, protein labeling. |
| Linker | Spacer to connect the fluorophore and recognition moiety. | Optimization of binding and fluorescence response. |
| Signaling Mechanism | Conformational changes, reaction-based turn-on/off. | Real-time monitoring of biological events. |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in the discovery and optimization of molecules. For 1-[(Dimethylamino)methyl]-2-naphthol, AI and machine learning (ML) can accelerate the design of new derivatives with tailored properties.
Generative models, a cornerstone of modern AI, can explore the vast chemical space around the this compound scaffold. scholar9.comresearchgate.net These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to learn the underlying rules of chemical structure and bonding. nih.govgithub.com By providing the core structure of this compound as a starting point, these algorithms can generate thousands of novel, synthetically feasible derivatives. This de novo design approach can rapidly identify candidates with potentially enhanced catalytic activity, material properties, or biological interactions. nih.gov
Table 1: AI/ML Strategies for Derivative Design
| AI/ML Technique | Application for this compound | Desired Outcome |
|---|---|---|
| Generative Models (RNNs, GANs) | De novo design of novel derivatives. | Discovery of new molecular structures with unique properties. |
| Predictive Modeling (QSAR/QSPR) | Screening of virtual libraries for specific properties. | Identification of lead candidates for synthesis and testing. |
| Transfer Learning | Fine-tuning pre-trained models with data on known naphthol derivatives. | Improved accuracy in generating target-specific molecules. nih.gov |
| Optimization Algorithms | Iterative refinement of molecular structures to maximize desired properties. | Design of optimized molecules for specific applications (e.g., catalysis, materials). |
Exploration of Novel Reactivity and Unprecedented Chemical Transformations
While the synthesis of this compound via the Mannich reaction is well-established, future research will focus on uncovering novel reactivity and using it as a precursor for unprecedented chemical transformations. The unique electronic and steric environment of the molecule, featuring a hydroxyl group, a tertiary amine, and a naphthalene (B1677914) core, provides multiple sites for chemical modification.
Computational tools like Density Functional Theory (DFT) can be employed to investigate and predict reaction mechanisms, guiding the experimental discovery of new transformations. nih.gov For instance, DFT studies could reveal the feasibility of selective C-H activation on the naphthalene ring, opening pathways to new functionalized derivatives that are difficult to access through traditional methods.
The compound and its chiral analogues are also promising candidates as ligands in asymmetric catalysis. researchgate.net Future work could explore their application in novel catalytic cycles, potentially leveraging the cooperative action of the hydroxyl and amino groups to activate substrates in new ways. Research into photoredox catalysis could also reveal new reactivity patterns, using the photo-excitable naphthalene core to drive unique chemical transformations. Transformations of related amidoalkyl naphthols into biologically active 1,3-oxazines suggests that this compound could serve as a key intermediate for complex heterocyclic systems. researchgate.net
Development of Sustainable and Economically Viable Production Routes
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For this compound, this involves developing production routes that are not only economically viable but also environmentally benign. Research has already demonstrated the synthesis of related 1-(aminomethyl)-2-naphthol derivatives using green protocols. semanticscholar.org
Future efforts will likely focus on several key areas:
Catalysis: Moving beyond traditional catalysts to employ reusable and non-toxic alternatives. Nanocatalysts, ionic liquids, and solid-supported acids have shown promise in the synthesis of analogous compounds, offering high yields, simple work-up procedures, and the potential for catalyst recycling. researchgate.netresearchgate.netrsc.org
Solvent-Free Conditions: Performing the Mannich reaction under solvent-free or "neat" conditions minimizes volatile organic compound (VOC) emissions and simplifies product purification. semanticscholar.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Atom Economy: One-pot, multi-component reactions, like the Betti reaction (a variant of the Mannich reaction), are inherently atom-economical as they combine multiple reactants in a single step to form the final product with minimal byproducts. researchgate.netresearchgate.net
Table 2: Comparison of Synthesis Routes for Naphthol-Based Mannich Products
| Method | Catalyst | Solvent | Key Advantages |
|---|---|---|---|
| Conventional | Mineral Acids | Organic Solvents (e.g., Ethanol) | Established procedure. |
| Green Protocol 1 | Oxalic Acid | Solvent-free | Environmentally benign, simple work-up. semanticscholar.org |
| Green Protocol 2 | Magnetic Nanocatalyst | Water | Catalyst recyclability, reduced energy use (microwave). researchgate.net |
| Green Protocol 3 | Al2O3 | PEG-400 | High atom economy, excellent yields. researchgate.net |
| Green Protocol 4 | Amberlite IRA-400 Cl resin | None | Mild conditions, recyclable catalyst. bohrium.com |
The economic viability of these sustainable routes will depend on factors such as catalyst cost and lifespan, energy efficiency, and the ease of scale-up for industrial production.
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Nanoscience
The structural features of this compound make it an attractive building block for creating advanced functional materials, positioning it at the crossroads of organic chemistry, materials science, and nanoscience.
In materials science , the rigid, aromatic naphthalene unit can be incorporated into polymer backbones or side chains to create materials with high thermal stability and specific photophysical properties. The inherent fluorescence of the naphthol moiety could be harnessed to develop chemical sensors, where binding of an analyte to the amino or hydroxyl group modulates the fluorescence output. These derivatives could also find applications as organic light-emitting diodes (OLEDs).
In the realm of nanoscience , the compound can act as a functionalizing agent for nanoparticles. The dimethylamino group can coordinate to the surface of metal or metal oxide nanoparticles, creating a stable organic shell. This functionalization can improve the dispersibility of the nanoparticles in various media and can be used to impart specific properties, such as catalytic activity or targeted delivery capabilities. The use of nanocatalysts in the synthesis of related compounds highlights the synergistic relationship between the molecule and nanomaterials. rsc.org This interdisciplinary approach, combining the precise synthesis of organic chemistry with the unique properties of nanoscale materials, opens up a vast landscape for future innovation.
Q & A
Basic: What are the established synthetic routes for 1-[(Dimethylamino)methyl]-2-naphthol, and what key reaction parameters influence yield?
The compound is commonly synthesized via Mannich-type reactions involving 2-naphthol, formaldehyde, and dimethylamine. A modified Mannich approach uses dialdehydes to generate polycyclic derivatives, where temperature, pH, and stoichiometric ratios of reactants are critical for yield optimization . Multi-component reactions (MCRs) under solvent-free conditions with catalysts like dodecylphosphonic acid or barium phosphate nano-powders are also effective, offering reduced reaction times and improved regioselectivity . Key parameters include catalyst loading (5–10 mol%), solvent choice (e.g., ethanol vs. solvent-free), and reaction time (1–4 hours).
Basic: Which spectroscopic techniques are critical for characterizing the structure of this compound?
1H/13C-NMR is essential for confirming the presence of the dimethylamino and naphthol moieties. For example, the methyl protons of the dimethylamino group typically resonate at δ 2.2–2.5 ppm. FT-IR identifies functional groups (e.g., O–H stretch at ~3400 cm⁻¹ for naphthol). Elemental analysis (CHN) validates purity (>95%), while X-ray crystallography resolves crystal packing and intermolecular interactions in derivatives . Advanced studies combine NMR with molecular modeling (e.g., DFT) to correlate experimental spectra with theoretical predictions .
Advanced: How can multi-component reaction conditions be optimized to enhance regioselectivity in synthesizing derivatives?
Regioselectivity in MCRs is influenced by:
- Catalyst design : Acidic catalysts (e.g., dodecylphosphonic acid) stabilize intermediates, directing substitution to the α-position of the naphthol ring .
- Solvent polarity : Solvent-free conditions reduce side reactions (e.g., dimerization) by minimizing solvolysis .
- Temperature gradients : Controlled heating (80–100°C) accelerates imine formation while suppressing byproducts .
For example, barium phosphate nano-powders increase surface area for adsorption, enhancing reaction efficiency (yields >85%) .
Advanced: What methodologies are employed in conformational analysis of flexible heterocyclic derivatives, and how do NMR data correlate with computational models?
Flexible heterocycles (e.g., Mannich adducts) require dynamic NMR to study rotational barriers and conformational equilibria. 2D NOESY experiments map spatial proximity of protons, while variable-temperature NMR tracks coalescence temperatures for kinetic analysis. These data are cross-validated with molecular dynamics simulations (e.g., AMBER force fields) and DFT calculations (B3LYP/6-31G* basis set) to predict low-energy conformers . Discrepancies >0.5 ppm in chemical shifts may indicate neglected solvent effects in computational models.
Advanced: How do solvent-free conditions impact the efficiency and environmental footprint of synthesizing 1-amidoalkyl-2-naphthol derivatives?
Solvent-free MCRs reduce waste (E-factor <0.5) and energy use by eliminating solvent recovery steps. They achieve atom economy >85% by avoiding side reactions (e.g., hydrolysis). However, exothermicity must be controlled via slow reagent addition to prevent thermal degradation. Comparative life-cycle analysis (LCA) shows a 40% reduction in carbon footprint compared to solvent-based methods .
Basic: What are the common side reactions encountered during the Mannich reaction synthesis of this compound, and how are they mitigated?
Common issues include:
- Over-alkylation : Excess formaldehyde leads to bis-aminomethylation. Mitigated by stoichiometric control (1:1 aldehyde:amine ratio) .
- Oxidation of naphthol : Aerial oxidation under basic conditions forms quinones. Add antioxidants (e.g., Na2SO3) or conduct reactions under inert atmospheres .
- Dimethylsulfate hazards : Use safer alkylating agents (e.g., methyl iodide) or phase-transfer catalysts to reduce toxicity .
Advanced: What strategies resolve discrepancies between experimental spectroscopic data and theoretical predictions for this compound?
Discrepancies arise from approximations in computational models (e.g., neglecting solvent or relativistic effects). Strategies include:
- Explicit solvent modeling : Use COSMO-RS to simulate solvent shielding in NMR .
- Scaling factors : Apply empirical corrections to DFT-predicted vibrational frequencies (e.g., 0.961 for IR) .
- Hybrid QM/MM methods : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects .
Basic: What purification techniques are recommended for isolating this compound from multi-component reaction mixtures?
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (mp 145–148°C) .
- Acid-base extraction : Adjust pH to 8–9 to precipitate the free base while removing acidic impurities .
Advanced: How does the choice of catalyst influence reaction kinetics and product distribution in related naphthol derivatives?
- Brønsted acids (e.g., H3PO4): Accelerate imine formation but may protonate naphthol, reducing nucleophilicity .
- Nano-catalysts (e.g., Ba3(PO4)2): Provide high surface area for adsorption, lowering activation energy (ΔG‡ ~25 kJ/mol) .
- Enzyme mimics (e.g., lipases): Enable enantioselective synthesis under mild conditions but require longer reaction times (>24 hours) .
Advanced: What computational approaches validate the crystal packing and intermolecular interactions in structurally related naphthol derivatives?
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) using CrystalExplorer .
- DFT-D3 dispersion corrections : Improve accuracy of van der Waals interactions in lattice energy calculations .
- Powder XRD refinement : Rietveld method refines unit cell parameters against experimental diffractograms (Rwp <10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
